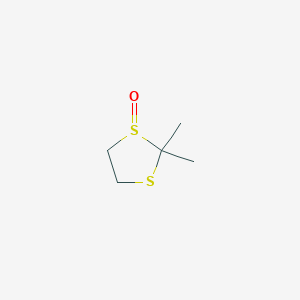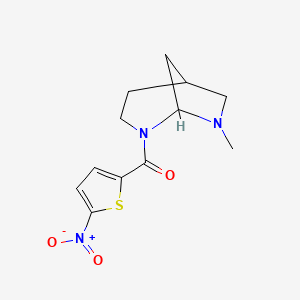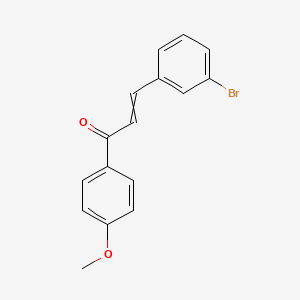
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is an organic compound that features a cyclohexanedione core substituted with a benzodithiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-cyclohexanedione with 1,3-benzodithiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The benzodithiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different reduced forms of the benzodithiol group.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets and pathways. The benzodithiol group can interact with various enzymes and proteins, potentially leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites and mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione: A simpler compound without the benzodithiol group.
2-Methyl-1,3-cyclohexanedione: A methyl-substituted derivative.
5,5-Dimethyl-1,3-cyclohexanedione: Another derivative with two methyl groups.
Uniqueness
1,3-Cyclohexanedione, 2-(1,3-benzodithiol-2-yl)- is unique due to the presence of the benzodithiol group, which imparts different chemical and physical properties compared to its simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59376-01-1 |
|---|---|
Molekularformel |
C13H12O2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(1,3-benzodithiol-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12O2S2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-2,6-7,12-13H,3-5H2 |
InChI-Schlüssel |
INKGSUGKDMZNMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C(=O)C1)C2SC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)




![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)
